N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide
Description
N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide is a pyrimidine-derived hydrazinyl-acetamide compound featuring a 2-fluorobenzamide substituent.
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7O4/c14-8-4-2-1-3-7(8)13(23)16-5-9(22)19-20-12-10(21(24)25)11(15)17-6-18-12/h1-4,6H,5H2,(H,16,23)(H,19,22)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMXAPBHJUWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C13H13N7O4
- Molecular Weight: 331.29 g/mol
- CAS Number: 450346-02-8
The structure contains a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, which is further connected to a benzamide structure. The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Viral Replication: Preliminary studies indicate that this compound may inhibit specific viral replication pathways, making it a candidate for antiviral drug development. Its structural components suggest potential efficacy against various viral infections, including HIV.
- Interaction with Enzymes: The compound may interact with viral proteins and enzymes associated with disease progression, potentially disrupting their function and inhibiting viral replication.
- Antimicrobial Activity: Similar compounds have shown activity against microbial biofilms and various pathogens, suggesting that this compound could also possess antimicrobial properties .
In Vitro Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Potential antiviral activity | |
| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Antiviral potential | |
| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Strong HIV inhibitory effects | |
| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Investigated for antiviral properties |
These findings indicate that the unique combination of functional groups in this compound may provide distinct mechanisms of action compared to other similar compounds.
Comparison with Similar Compounds
Table 1: Comparison of hydrazinyl-oxoethyl compounds with aromatic substituents
Key Observations :
- The target compound shares the hydrazinyl-oxoethyl backbone with the above examples but differs in its pyrimidine and fluorobenzamide substituents.
- Melting points vary widely (190–265°C), influenced by substituent bulk and hydrogen-bonding capacity. For instance, the 3,5-di-tert-butyl-4-hydroxybenzyl group in increases rigidity and intermolecular interactions, raising the melting point.
- Yields for similar syntheses range from 58% to 78% , suggesting moderate synthetic efficiency for this class.
Fluorinated Aromatic Derivatives
Table 2: Fluorobenzamide and related aromatic analogs
Key Observations :
- The target compound’s 2-fluorobenzamide group contrasts with para-fluorophenyl () or trifluoromethyl () substituents in analogs. The ortho-fluorine may enhance steric effects and electronic modulation compared to other positions.
- Fluorinated aromatic systems are common in drug design for metabolic stability and target affinity, as seen in α-glucosidase inhibitors ().
Pyrimidine-Containing Compounds
Table 3: Pyrimidine derivatives with hydrazine linkers
Key Observations :
- Pyrimidine derivatives often exhibit diverse bioactivities; for example, sulfonamide-pyrimidine hybrids () are explored for crystallographic stability.
Q & A
Q. What are the key synthetic routes for synthesizing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the hydrazinylpyrimidine core by reacting 6-amino-5-nitropyrimidin-4-amine with hydrazine derivatives under reflux conditions (ethanol, 80°C) .
- Step 2 : Coupling the hydrazinyl intermediate with 2-fluorobenzamide via amide bond formation using carbodiimide crosslinkers (e.g., EDCI) in dichloromethane (DCM) at room temperature .
- Step 3 : Purification via recrystallization (methanol/water) or column chromatography to achieve >95% purity .
Table 1 : Common Synthetic Steps and Conditions
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign proton environments (e.g., hydrazine NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and confirm carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching calculated mass) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Molecular Docking : Use AutoDock4 to dock the compound into target active sites (e.g., kinase domains). Parameters include Lamarckian genetic algorithms and flexible side-chain adjustments .
- Binding Energy Analysis : Calculate ΔG values (e.g., −8.5 kcal/mol suggests strong binding) and validate with experimental IC50 data .
- Example : Docking simulations for similar pyrimidine derivatives showed strong interactions with ATP-binding pockets in kinases .
Q. What strategies resolve contradictions between spectral data and crystallographic results during structural elucidation?
- Multi-Method Validation : Compare NMR assignments with X-ray crystallography data (e.g., SHELX-refined structures) to resolve ambiguities in stereochemistry .
- DFT Calculations : Optimize molecular geometry using density functional theory (DFT) and compare with experimental bond lengths/angles .
- Case Study : A hydrazinylpyrimidine analog showed conflicting NOESY correlations, which were resolved via X-ray diffraction confirming a trans-amide configuration .
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Solvent Screening : Replace DCM with DMF for better solubility of intermediates (yield increase from 50% to 75%) .
- Catalyst Optimization : Use HOBt as an additive during amide coupling to reduce racemization and improve efficiency .
- Table 2 : Optimization Parameters
| Parameter | Initial Condition | Optimized Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Solvent | DCM | DMF | +25% | |
| Catalyst | EDCI alone | EDCI/HOBt | +15% |
Q. What mechanistic insights explain the compound’s potential bioactivity in kinase inhibition assays?
- Structural Analysis : The 5-nitropyrimidine group mimics ATP’s adenine ring, enabling competitive binding in kinase active sites .
- Hydrazine Linker Flexibility : Allows conformational adaptation to hydrophobic pockets, enhancing binding entropy .
- Fluorobenzamide Moieties : Participate in halogen bonding with backbone carbonyls (e.g., EGFR kinase) .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
